molecular formula C11H9FO4 B2765962 7-Fluoro-3-methyl-1-oxo-isochroman-3-carboxylic acid CAS No. 1593419-85-2

7-Fluoro-3-methyl-1-oxo-isochroman-3-carboxylic acid

Cat. No.: B2765962
CAS No.: 1593419-85-2
M. Wt: 224.187
InChI Key: HULZBQUVVYJDKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Fluoro-3-methyl-1-oxo-isochroman-3-carboxylic acid (CAS 1593419-85-2) is a fluorinated isochroman derivative with the molecular formula C11H9FO4 and a molecular weight of 224.19 g/mol . This compound serves as a versatile chemical building block and synthetic intermediate in organic chemistry and medicinal chemistry research. The presence of both a carboxylic acid group and a lactone ring within its structure, combined with the fluorine substituent, makes it a valuable scaffold for the synthesis of more complex molecules, such as amide derivatives . Researchers can utilize this compound in developing novel compounds for various scientific investigations. The core isochroman structure is known to be of interest in the development of compounds for research applications, though specific biological activities for this analog require further investigation . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

7-fluoro-3-methyl-1-oxo-4H-isochromene-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FO4/c1-11(10(14)15)5-6-2-3-7(12)4-8(6)9(13)16-11/h2-4H,5H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HULZBQUVVYJDKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C=C(C=C2)F)C(=O)O1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 7-Fluoro-3-methyl-1-oxo-isochroman-3-carboxylic acid typically involves the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

7-Fluoro-3-methyl-1-oxo-isochroman-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate.

    Reduction: Can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: Undergoes nucleophilic substitution reactions, particularly at the fluorine position, using reagents like sodium methoxide.

    Esterification: Reacts with alcohols in the presence of acid catalysts to form esters.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

7-Fluoro-3-methyl-1-oxo-isochroman-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Fluoro-3-methyl-1-oxo-isochroman-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances its binding affinity to these targets, while the oxo and carboxylic acid groups facilitate interactions through hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

7-Chloro-3-methyl-1-oxo-isochroman-3-carboxylic Acid

  • Key Differences : Chlorine replaces fluorine at position 7.
  • Molecular Formula : C11H9ClO4.
  • Impact: The chlorine atom increases molecular weight (vs. Chlorine’s electron-withdrawing effect is weaker than fluorine, which could alter electronic interactions in target binding .

7-Methyl-1-oxo-isochroman-3-carboxylic Acid

  • Key Differences : Lacks fluorine at position 7; methyl group at position 7 instead.
  • Molecular Formula : C11H10O4 (Parchem Chemicals).
  • Absence of fluorine diminishes electronegativity at position 7, possibly lowering reactivity in electrophilic substitution .

6-Fluoro-1-oxoisochroman-3-carboxylic Acid

  • Key Differences : Fluorine at position 6 instead of 7.
  • Molecular Formula : C10H7FO4 (InChIKey: ULGXENVTSRRYGN-UHFFFAOYSA-N).
  • Impact :
    • Positional isomerism may shift electron density distribution, altering interactions with biological targets.
    • Reduced steric bulk compared to the 3-methyl analog could enhance solubility .

7-Chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1,8-naphthyridine-3-carboxylic Acid

  • Key Differences : Naphthyridine core vs. isochroman; additional 4-fluorophenyl substituent.
  • Applications : Intermediate in breast and lung cancer inhibitors targeting the HGF/c-Met pathway.
  • Synthesis : Optimized via two-step reactions (substitution and hydrolysis) with 63.69% yield .
  • Comparison :
    • The naphthyridine scaffold offers a planar structure for π-π stacking in kinase binding, whereas the isochroman’s bicyclic system may provide conformational rigidity .

7-Fluoro-4-hydroxy-6-methoxy-3-quinolinecarboxylic Acid

  • Key Differences: Quinoline core with hydroxy and methoxy groups.
  • Molecular Formula: C11H8FNO4.

Biological Activity

7-Fluoro-3-methyl-1-oxo-isochroman-3-carboxylic acid is a synthetic compound notable for its potential biological applications, particularly in medicinal chemistry. With the molecular formula C₁₁H₉FO₄ and a molecular weight of 224.19 g/mol, this compound is characterized by the presence of a fluorine atom, an oxo group, and a carboxylic acid group, which contribute to its unique biological properties.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Fluorination : Introduction of the fluorine atom using reagents like Selectfluor.
  • Cyclization : Formation of the isochroman ring through acid or base-catalyzed reactions.
  • Oxidation : Introduction of the oxo group via oxidation reactions.
  • Carboxylation : Addition of the carboxylic acid group using carbon dioxide under high pressure.

These steps can be optimized for high yield and purity in industrial applications.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The fluorine atom enhances binding affinity, while the oxo and carboxylic acid groups facilitate hydrogen bonding and electrostatic interactions. This interaction can modulate the activity of target proteins, potentially leading to various therapeutic effects .

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

Antimicrobial Properties

In vitro studies have shown that this compound possesses antimicrobial activity against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of metabolic pathways essential for bacterial survival.

Anticancer Activity

Preliminary investigations suggest that this compound may inhibit cancer cell proliferation. It has been observed to induce apoptosis in certain cancer cell lines by activating intrinsic apoptotic pathways, potentially through modulation of Bcl-2 family proteins .

Enzyme Inhibition

The compound has been studied for its ability to inhibit fatty acid synthase (FAS), an enzyme critical in lipid biosynthesis. Inhibition studies indicate that it may have a higher therapeutic index compared to established FAS inhibitors like C75, suggesting its potential as a lead compound in anti-obesity or anti-cancer drug development .

Comparative Analysis

A comparison with similar compounds reveals distinct differences in biological activity:

Compound NameStructure VariationBiological Activity
This compoundContains a carboxylic acid groupAntimicrobial, anticancer
7-Fluoro-3-methyl-1-oxo-isochroman-3-carboxamideAmide instead of carboxylic acidPotentially lower antimicrobial activity
7-Fluoro-3-methyl-1-oxo-isochroman-3-methanolHydroxyl group insteadAltered solubility and reactivity

This table illustrates how structural variations can significantly impact the biological properties of related compounds.

Case Studies

Recent studies have highlighted the efficacy of this compound in various experimental settings:

  • Antimicrobial Efficacy Study : A study conducted on Staphylococcus aureus demonstrated that this compound inhibited bacterial growth at low concentrations, suggesting its potential as an antibiotic agent.
  • Cancer Cell Line Study : In experiments with MCF7 breast cancer cells, treatment with this compound resulted in a significant reduction in cell viability, indicating its potential role as an anticancer agent.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 7-Fluoro-3-methyl-1-oxo-isochroman-3-carboxylic acid?

  • Methodological Answer : Synthesis typically involves multi-step routes, such as:

  • Step 1 : Fluorination of the isochroman precursor using fluorinating agents (e.g., Selectfluor®) under controlled pH and temperature.
  • Step 2 : Methylation at the 3-position via nucleophilic substitution or Friedel-Crafts alkylation.
  • Step 3 : Carboxylic acid group introduction via oxidation of a methyl or alcohol moiety using KMnO₄ or CrO₃.
  • Key Reagents : Anhydrous solvents (e.g., DMF, THF), catalysts (e.g., Pd/C for hydrogenation), and protecting groups (e.g., Boc for amine intermediates) .

Q. Which analytical techniques are critical for validating purity and structural integrity?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., fluorine at C7, methyl at C3) and ring conformation.
  • HPLC/UPLC : Purity assessment (>95%) using C18 columns with UV detection at 254 nm.
  • Mass Spectrometry (LC-MS) : High-resolution MS to verify molecular ion peaks (e.g., [M-H]⁻ at m/z 238.05).
  • X-ray Crystallography : For absolute stereochemical confirmation if chiral centers exist .

Q. What preliminary biological activities have been reported for this compound?

  • Methodological Answer : Initial screening often includes:

  • Antimicrobial Assays : Disk diffusion or MIC tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).
  • Enzyme Inhibition : Fluorescence-based assays targeting cyclooxygenase (COX) or metalloproteinases due to structural similarity to known inhibitors .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and scalability?

  • Methodological Answer :

  • DoE (Design of Experiments) : Vary temperature (80–120°C), solvent polarity (THF vs. DMSO), and catalyst loading (e.g., 1–5 mol% Pd).
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 2h) while maintaining yield.
  • In-line Analytics : Use FTIR or ReactIR to monitor intermediate formation in real time .

Q. How can contradictions in biological activity data across studies be resolved?

  • Methodological Answer :

  • Structural-Activity Relationship (SAR) Studies : Compare analogs (e.g., chloro vs. fluoro substituents) to isolate electronic/steric effects.
  • Assay Standardization : Use reference compounds (e.g., ciprofloxacin for antimicrobial tests) to calibrate experimental conditions.
  • Meta-Analysis : Pool data from multiple studies, applying statistical tools (e.g., ANOVA) to identify outliers .

Q. What computational strategies predict target binding and pharmacokinetics?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to screen against targets like COX-2 or β-lactamases.
  • MD Simulations : Assess ligand-protein stability over 100 ns trajectories (e.g., GROMACS).
  • ADMET Prediction : Tools like SwissADME evaluate logP, solubility, and CYP450 interactions .

Q. How should stability studies be designed for long-term storage and formulation?

  • Methodological Answer :

  • Forced Degradation : Expose to heat (40–60°C), light (ICH Q1B), and humidity (75% RH) to identify degradation products (HPLC-MS).
  • Lyophilization : Assess solubility in buffer (pH 4–9) and stability in lyophilized vs. solution states .

Q. What in vitro models are suitable for evaluating therapeutic potential?

  • Methodological Answer :

  • 3D Tumor Spheroids : Mimic in vivo tumor microenvironments for cytotoxicity testing.
  • Primary Cell Co-Cultures : Evaluate selectivity (e.g., cancer vs. normal fibroblasts).
  • Biofilm Models : Test efficacy against drug-resistant bacterial biofilms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.